Methyl 6-cyano-2-methoxynicotinate
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Overview
Description
Methyl 6-cyano-2-methoxynicotinate is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol It is a derivative of nicotinic acid and is characterized by the presence of a cyano group at the 6-position and a methoxy group at the 2-position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-cyano-2-methoxynicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methylnicotinic acid with methyl alcohol in the presence of a catalyst . Another method includes the use of cyanoacetylation reactions, where cyanoacetamides are treated with various reagents to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-cyano-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like methyl iodide and potassium carbonate in N,N-dimethylformamide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 6-cyano-2-methoxynicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-cyano-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Methyl 6-methoxynicotinate: Similar in structure but lacks the cyano group.
Methyl 6-methylnicotinate: Contains a methyl group instead of a cyano group.
Methyl 6-chloro-2-methoxynicotinate: Contains a chloro group instead of a cyano group.
Uniqueness: Methyl 6-cyano-2-methoxynicotinate is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 6-cyano-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)4-3-6(5-10)11-8/h3-4H,1-2H3 |
InChI Key |
IPSVINBSQOYNSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C#N)C(=O)OC |
Origin of Product |
United States |
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